Trk-IN-20

Description

BenchChem offers high-quality Trk-IN-20 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Trk-IN-20 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

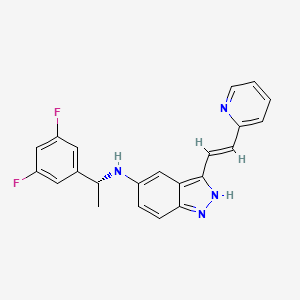

C22H18F2N4 |

|---|---|

Molecular Weight |

376.4 g/mol |

IUPAC Name |

N-[(1R)-1-(3,5-difluorophenyl)ethyl]-3-[(E)-2-pyridin-2-ylethenyl]-2H-indazol-5-amine |

InChI |

InChI=1S/C22H18F2N4/c1-14(15-10-16(23)12-17(24)11-15)26-19-6-8-22-20(13-19)21(27-28-22)7-5-18-4-2-3-9-25-18/h2-14,26H,1H3,(H,27,28)/b7-5+/t14-/m1/s1 |

InChI Key |

ZHOXAGNPCZTRBN-HZRUHFOJSA-N |

Isomeric SMILES |

C[C@H](C1=CC(=CC(=C1)F)F)NC2=CC3=C(NN=C3C=C2)/C=C/C4=CC=CC=N4 |

Canonical SMILES |

CC(C1=CC(=CC(=C1)F)F)NC2=CC3=C(NN=C3C=C2)C=CC4=CC=CC=N4 |

Origin of Product |

United States |

The Core Mechanism of Tropomyosin Receptor Kinase (Trk) Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of Tropomyosin Receptor Kinase (Trk) inhibitors, a class of targeted therapies that have marked a significant advancement in precision oncology. The content herein details the molecular interactions, downstream signaling consequences, and quantitative measures of inhibitor activity, intended for professionals in biomedical research and pharmaceutical development.

Introduction: The Trk Family and Oncogenic Activation

The Tropomyosin Receptor Kinase (Trk) family comprises three transmembrane receptor tyrosine kinases—TrkA, TrkB, and TrkC—encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively.[1] In normal physiology, these receptors are crucial for the development and function of the nervous system.[2] They are activated by neurotrophins, a family of growth factors: Nerve Growth Factor (NGF) preferentially binds to TrkA, Brain-Derived Neurotrophic Factor (BDNF) and Neurotrophin-4 (NT-4) bind to TrkB, and Neurotrophin-3 (NT-3) is the primary ligand for TrkC.[3]

Oncogenic activation of Trk receptors is most commonly driven by chromosomal rearrangements that result in NTRK gene fusions.[4] These events create chimeric proteins where the C-terminal kinase domain of a Trk protein is fused to an N-terminal partner, often a protein that facilitates dimerization. This fusion leads to ligand-independent, constitutive activation of the Trk kinase domain, which perpetually drives downstream signaling pathways promoting cellular proliferation, survival, and tumor growth.[2][4]

Primary Mechanism of Action: ATP-Competitive Inhibition

The primary mechanism of action for Trk inhibitors is the competitive and reversible blockade of the adenosine triphosphate (ATP) binding site within the catalytic kinase domain of the Trk protein.[5] By occupying this pocket, the inhibitor prevents the binding and hydrolysis of ATP, which is the essential phosphate donor for kinase activity. This action effectively halts the autophosphorylation of the Trk receptor and the subsequent phosphorylation and activation of downstream signaling molecules.[2]

First-generation inhibitors, such as larotrectinib and entrectinib, are classified as Type I inhibitors.[5] They bind to the active conformation (DFG-in) of the kinase, competing directly with endogenous ATP.[5] This targeted inhibition shuts down the aberrant signaling cascade initiated by the oncogenic Trk fusion protein, leading to the suppression of tumor growth and, in many cases, significant tumor regression.[2]

Interruption of Key Downstream Signaling Pathways

The constitutive activity of Trk fusion proteins drives multiple downstream signaling cascades critical for tumorigenesis. Trk inhibitors effectively block these pathways.

-

RAS-MAPK Pathway: Upon activation, Trk receptors recruit adapter proteins like Shc and Grb2, which leads to the activation of RAS. This triggers the mitogen-activated protein kinase (MAPK) cascade (RAF-MEK-ERK), a critical pathway for promoting cell proliferation and differentiation. Trk inhibition prevents this cascade, leading to cell cycle arrest.

-

PI3K-AKT Pathway: Trk activation also stimulates the phosphatidylinositol 3-kinase (PI3K)-AKT pathway, a central regulator of cell survival, growth, and metabolism. Inhibition of Trk blocks AKT activation, thereby promoting apoptosis (programmed cell death) in cancer cells.[2]

-

PLCγ Pathway: The phospholipase C-gamma (PLCγ) pathway is also activated by Trk receptors. This cascade leads to the generation of secondary messengers like inositol trisphosphate (IP3) and diacylglycerol (DAG), which influence calcium signaling and protein kinase C (PKC) activation, affecting various cellular processes including proliferation.

The following diagram illustrates the canonical Trk signaling pathway.

References

- 1. NTRK kinase domain mutations in cancer variably impact sensitivity to type I and type II inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. NTRK fusion-positive cancers and TRK inhibitor therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of Neurotrophic Signaling: A Technical Guide to the Discovery and History of Tropomyosin Receptor Kinases

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Tropomyosin receptor kinases (Trks) are a family of receptor tyrosine kinases (RTKs) pivotal to the development, function, and survival of the nervous system. Their discovery originated from oncology research, leading to the seminal identification of their role as the high-affinity receptors for neurotrophins, a class of protein growth factors including Nerve Growth Factor (NGF). This guide provides an in-depth exploration of the history of Trk receptors, from the initial identification of the trk oncogene to the characterization of the three family members—TrkA, TrkB, and TrkC. It details their specific ligand interactions, delineates their core downstream signaling pathways (MAPK/ERK, PI3K/AKT, and PLC-γ), and provides foundational experimental protocols essential for their study. This document serves as a comprehensive technical resource for professionals engaged in neuroscience research and the development of therapeutics targeting these critical signaling pathways.

A Serendipitous Discovery: From Oncogene to Neuronal Savior

The story of the Trk receptors begins not in neuroscience, but in cancer biology. In 1982, the laboratory of Mariano Barbacid was investigating human tumor DNA for genes with transforming capabilities.[1][2] During this work, a novel transforming gene was isolated from a human colon carcinoma biopsy.[1] This gene, the first non-RAS oncogene identified from a human tumor, was the result of a somatic chromosomal inversion that fused the N-terminal sequence of a non-muscle tropomyosin gene to the C-terminal kinase domain of a then-unidentified receptor tyrosine kinase.[1][2] This fusion protein, named Trk for T ropomyosin r eceptor k inase, exhibited constitutive kinase activity, driving uncontrolled cell growth.[1]

For several years, the normal physiological function of the proto-oncogene remained a mystery. The breakthrough came in 1991 when it was discovered that the protein encoded by the normal trk proto-oncogene (now known as NTRK1) was, in fact, the long-sought-after high-affinity receptor for Nerve Growth Factor (NGF).[2][3][4][5] This pivotal discovery linked the fields of oncology and neurobiology and unveiled a critical signaling system for neuronal cells.

Following this, two other members of the family were identified:

-

TrkB (encoded by the NTRK2 gene), which serves as the primary receptor for Brain-Derived Neurotrophic Factor (BDNF) and Neurotrophin-4 (NT-4).[3][4]

-

TrkC (encoded by the NTRK3 gene), the primary receptor for Neurotrophin-3 (NT-3).[3][4]

This family of receptors is essential for regulating a vast array of neuronal processes, including cell survival, differentiation, axon and dendrite growth, and synaptic plasticity.[6]

Ligand Binding and Receptor Activation

The activation of Trk receptors is initiated by the binding of their cognate neurotrophin ligands to the extracellular domain. Neurotrophins are secreted as homodimers, and their binding induces the dimerization of Trk receptors on the cell surface.[3][7] This dimerization brings the intracellular kinase domains into close proximity, facilitating trans-autophosphorylation on specific tyrosine residues within the activation loop.[7][8] This phosphorylation event dramatically increases the receptor's catalytic activity and creates docking sites for various downstream signaling molecules, thereby initiating intracellular signaling cascades.[8][9][10]

Quantitative Ligand-Binding Affinities

The interaction between neurotrophins and Trk receptors is characterized by high specificity and affinity, typically in the nanomolar (nM) to picomolar (pM) range. The presence of the co-receptor p75NTR can modulate these affinities.[11]

| Receptor | Primary Ligand(s) | Reported Dissociation Constant (Kd) | Context / Method |

| TrkA | Nerve Growth Factor (NGF) | ~10 pM (1.0 x 10⁻¹¹ M) | High affinity; in cells expressing p75NTR co-receptor.[11] |

| ~1 nM (1.0 x 10⁻⁹ M) | Low affinity; in cells expressing TrkA alone.[11] | ||

| 2.9 nM | Recombinant TrkA extracellular domain.[12] | ||

| TrkB | Brain-Derived Neurotrophic Factor (BDNF) | 1.7 nM | Surface Plasmon Resonance (SPR).[13] |

| 15 pM (1.5 x 10⁻¹¹ M) | On primary chick sensory neurons.[6][14] | ||

| NT-4 | Subnanomolar affinity | Binds to the second Ig-like domain.[15] | |

| TrkC | Neurotrophin-3 (NT-3) | 18 pM (1.8 x 10⁻¹¹ M) | High affinity; on embryonic chick sensory neurons. |

| 0.8 nM (8.0 x 10⁻¹⁰ M) | Low affinity; on embryonic chick sensory neurons. |

Core Downstream Signaling Pathways

Upon activation, Trk receptors recruit and phosphorylate a host of intracellular adaptor proteins and enzymes, initiating at least three major signaling cascades that govern cellular outcomes. The primary phosphotyrosine docking sites on TrkA, which are conserved across the family, are Tyrosine 490 (Y490) and Tyrosine 785 (Y785).[10]

The Ras/MAPK (ERK) Pathway

This pathway is crucial for neuronal differentiation, neurite outgrowth, and proliferation.[4] The activated Trk receptor recruits the adaptor protein Shc to the pY490 site, leading to its phosphorylation. Phosphorylated Shc binds Grb2, which in turn recruits the Guanine nucleotide Exchange Factor (GEF) Son of Sevenless (SOS). SOS activates the small G-protein Ras by promoting the exchange of GDP for GTP. Active Ras then initiates a kinase cascade, sequentially activating Raf, MEK, and finally the Mitogen-Activated Protein Kinase (MAPK), also known as Extracellular signal-Regulated Kinase (ERK). Activated ERK translocates to the nucleus to phosphorylate transcription factors like CREB, regulating gene expression.[3][10]

References

- 1. Computational Insights into the Sequence-Activity Relationships of the NGF(1–14) Peptide by Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tropomyosin receptor kinase B - Wikipedia [en.wikipedia.org]

- 3. Structural and functional properties of the TRK family of neurotrophin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. research.uniupo.it [research.uniupo.it]

- 5. researchgate.net [researchgate.net]

- 6. The binding epitopes of neurotrophin-3 to its receptors trkC and gp75 and the design of a multifunctional human neurotrophin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comparison of tyrosine kinase domain properties for the neurotrophin receptors TrkA and TrkB - PMC [pmc.ncbi.nlm.nih.gov]

- 8. High-affinity TrkA and p75 neurotrophin receptor complexes: A twisted affair - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Characterization of the recombinant extracellular domain of the neurotrophin receptor TrkA and its interaction with nerve growth factor (NGF) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Biochemical and Biophysical Investigation of the Brain-derived Neurotrophic Factor Mimetic 7,8-Dihydroxyflavone in the Binding and Activation of the TrkB Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.biologists.com [journals.biologists.com]

- 12. A discrete domain of the human TrkB receptor defines the binding sites for BDNF and NT-4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Binding of neurotrophin-3 to its neuronal receptors and interactions with nerve growth factor and brain-derived neurotrophic factor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. jneurosci.org [jneurosci.org]

- 15. mdpi.com [mdpi.com]

An In-depth Technical Guide to TrkA, TrkB, and TrkC Receptor Function and Ligands

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Tropomyosin receptor kinase (Trk) family, comprising TrkA, TrkB, and TrkC. It details their primary functions, endogenous ligands, and the intricate signaling pathways they initiate upon activation. This document is intended to serve as a valuable resource for researchers and professionals involved in neuroscience and oncology drug development, offering insights into the molecular mechanisms of Trk receptor signaling and methodologies for their study.

Introduction to Trk Receptors

The Trk receptors are a family of receptor tyrosine kinases (RTKs) that play a critical role in the development and function of the nervous system.[1] These receptors are activated by a class of growth factors known as neurotrophins. The binding of a neurotrophin to its cognate Trk receptor induces receptor dimerization and autophosphorylation of specific tyrosine residues within the intracellular kinase domain. This autophosphorylation initiates a cascade of downstream signaling events that regulate neuronal survival, differentiation, growth, and synaptic plasticity.[1] Dysregulation of Trk signaling has been implicated in various neurological disorders and cancers, making these receptors significant targets for therapeutic intervention.

Trk Receptors and Their Ligands

The Trk receptor family consists of three members: TrkA, TrkB, and TrkC, each encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively.[1] These receptors exhibit preferential binding to specific neurotrophins, although some cross-reactivity exists.

-

TrkA: Primarily activated by Nerve Growth Factor (NGF).[1]

-

TrkB: Activated by Brain-Derived Neurotrophic Factor (BDNF) and Neurotrophin-4 (NT-4).[1][2]

-

TrkC: The primary receptor for Neurotrophin-3 (NT-3).[1]

NT-3 can also activate TrkA and TrkB, albeit with lower affinity.[1][2] The interaction between neurotrophins and their Trk receptors is a critical determinant of neuronal cell fate.

Quantitative Ligand-Receptor Binding Affinities

The affinity of neurotrophins for their respective Trk receptors is a key factor in determining the specificity and potency of their biological effects. The dissociation constant (Kd) is a common measure of this affinity, with lower Kd values indicating higher affinity.

| Receptor | Ligand | Dissociation Constant (Kd) | Cell Type/System | Reference |

| TrkA | NGF | ~1 x 10⁻⁹ M (low affinity) | PC12 cells, sensory neurons | [3][4] |

| TrkA (with p75NTR) | NGF | ~1 x 10⁻¹¹ M (high affinity) | PC12 cells, sensory neurons | [3][4] |

| TrkA (recombinant) | NGF | 2.9 nM | Sf21 insect cells | [5] |

| TrkB | BDNF | 1.7 nM | In vitro | [6] |

| TrkB (chick) | BDNF | 9.9 x 10⁻¹⁰ M | Stably transfected cell line | [7] |

| TrkB (chick, primary) | BDNF | 1.5 x 10⁻¹¹ M | Sensory neurons | [7] |

| TrkC | NT-3 | 1.8 x 10⁻¹¹ M (high affinity) | Embryonic chick sensory neurons | [8] |

| TrkC | NT-3 | 8 x 10⁻¹⁰ M (low affinity) | Embryonic chick sensory neurons | [8] |

| TrkC | PTPσ (without NT-3) | 78.13 ± 15.15 nM | HEK293T cells | [9] |

| TrkC | PTPσ (with 25 ng/ml NT-3) | 39.06 ± 14.26 nM | HEK293T cells | [9] |

| TrkC | PTPσ (with 100 ng/ml NT-3) | 36.36 ± 8.09 nM | HEK293T cells | [9] |

Trk Receptor Signaling Pathways

Upon ligand binding and subsequent dimerization, Trk receptors activate three principal downstream signaling pathways: the Ras/MAPK pathway, the PI3K/Akt pathway, and the PLC-γ pathway. These pathways ultimately lead to changes in gene expression and cellular function.

Ras/MAPK Pathway

This pathway is crucial for neuronal differentiation and neurite outgrowth.

References

- 1. Structural basis for the activation of PLC-γ isozymes by phosphorylation and cancer-associated mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TrkB Receptor Signalling: Implications in Neurodegenerative, Psychiatric and Proliferative Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Conundrum of the High-Affinity NGF Binding Site Formation Unveiled? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. High-affinity TrkA and p75 neurotrophin receptor complexes: A twisted affair - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization of the recombinant extracellular domain of the neurotrophin receptor TrkA and its interaction with nerve growth factor (NGF) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biochemical and Biophysical Investigation of the Brain-derived Neurotrophic Factor Mimetic 7,8-Dihydroxyflavone in the Binding and Activation of the TrkB Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Expression and binding characteristics of the BDNF receptor chick trkB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Binding of neurotrophin-3 to its neuronal receptors and interactions with nerve growth factor and brain-derived neurotrophic factor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Neurotrophin-3 Regulates Synapse Development by Modulating TrkC-PTPσ Synaptic Adhesion and Intracellular Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

Natural ligands for Trk receptors and their physiological roles.

This technical guide provides an in-depth overview of the natural ligands for the Tropomyosin receptor kinase (Trk) family of receptors, their physiological significance, the primary signaling pathways they initiate, and the experimental methodologies used to study these interactions. This document is intended for researchers, scientists, and professionals involved in neuroscience and drug development.

Introduction to Neurotrophins and Trk Receptors

The Tropomyosin receptor kinases (Trks) are a family of three high-affinity receptor tyrosine kinases—TrkA, TrkB, and TrkC—that are essential for the development and function of the mammalian nervous system.[1][2] Their natural ligands are a family of secreted growth factors known as neurotrophins.[3] The primary neurotrophins include Nerve Growth Factor (NGF), Brain-Derived Neurotrophic Factor (BDNF), Neurotrophin-3 (NT-3), and Neurotrophin-4 (NT-4, also known as NT-4/5).[2][3]

The interaction between neurotrophins and their cognate Trk receptors triggers receptor dimerization and autophosphorylation of specific tyrosine residues within the cytoplasmic domain.[4][5] This activation initiates several downstream intracellular signaling cascades that regulate a vast array of cellular processes, including cell survival, proliferation, differentiation, axon and dendrite growth, and synaptic plasticity.[3][6] The signaling landscape is further modulated by the p75 neurotrophin receptor (p75NTR), a low-affinity co-receptor that can influence ligand-binding specificity and affinity, and in some contexts, initiate distinct signaling pathways, such as apoptosis.[2][3][6]

Ligand-Receptor Specificity and Binding Affinities

The interactions between neurotrophins and Trk receptors are highly specific, which is fundamental to their distinct biological roles.[1]

-

TrkA is the primary high-affinity receptor for Nerve Growth Factor (NGF) .[7][8]

-

TrkB is the receptor for both Brain-Derived Neurotrophic Factor (BDNF) and Neurotrophin-4 (NT-4) .[7][8]

-

TrkC is the cognate receptor for Neurotrophin-3 (NT-3) .[7][8]

While this specificity is generally maintained, some cross-reactivity exists. Notably, NT-3 can also bind to and activate TrkA and TrkB, albeit with lower affinity.[7][9] The presence of the p75NTR co-receptor can enhance the specificity of TrkA for NGF and TrkB for BDNF.[6]

Quantitative Binding Data

The binding of neurotrophins to Trk receptors can be characterized by high-affinity and low-affinity interactions. When co-expressed with p75NTR, Trk receptors typically exhibit high-affinity binding sites.[10]

| Ligand | Receptor | Binding Affinity (Kd) | Context |

| NGF | TrkA | ~1 x 10⁻¹¹ M | High-affinity site (with p75NTR)[10] |

| NGF | TrkA | ~1 x 10⁻⁹ M | Low-affinity site (alone)[10] |

| NT-3 | Unspecified | ~1.8 x 10⁻¹¹ M | High-affinity receptors on embryonic chick sensory neurons[11] |

| NT-3 | Unspecified | ~8 x 10⁻¹⁰ M | Low-affinity receptors on embryonic chick sensory neurons[11] |

Physiological Roles of Neurotrophin-Trk Signaling

NGF-TrkA Signaling

The NGF-TrkA pathway is critical for the development, survival, and maintenance of sensory and sympathetic neurons.[12][13] In the adult nervous system, NGF is a key upstream modulator of nociception (pain signaling).[12] Following tissue injury, NGF levels rise and sensitize nociceptors by binding to TrkA receptors on peripheral terminals.[14][15] The internalized NGF-TrkA complex is then transported to the neuron's cell body, where it alters gene expression, leading to increased synthesis of peptides and ion channels involved in pain transmission.[12]

BDNF/NT-4-TrkB Signaling

BDNF is the most abundant neurotrophin in the central nervous system and plays extensive roles in brain function by binding to TrkB.[16][17] BDNF/TrkB signaling is a master regulator of synaptic plasticity, neuronal survival, and cognitive functions.[16][18] Alterations in this pathway are implicated in stress-related brain diseases, neurodegenerative disorders, and mood disorders.[18][19][20] Beyond the brain, the BDNF/TrkB pathway is also expressed in the cardiovascular system and is associated with the development of cardiovascular diseases.[17]

NT-3-TrkC Signaling

The NT-3/TrkC pathway is essential for the survival of proprioceptive neurons, which are responsible for the sense of body position.[21] NT-3 signaling through TrkC also plays a crucial role in the peripheral nervous system by promoting the migration of Schwann cells, which is vital during development and nerve repair.[22] Furthermore, NT-3 acts as a positive modulator for the formation and function of glutamatergic synapses in the hippocampus, a role that is independent of TrkC's kinase activity but involves stabilizing synaptic adhesion complexes.[23][24] Recent evidence also suggests a role for NT-3 in metabolic regulation within adipose tissue.[25]

Downstream Signaling Pathways

Upon ligand-induced dimerization and autophosphorylation, Trk receptors recruit adaptor proteins to initiate three major intracellular signaling cascades.[4][6][26]

-

Ras/MAPK Pathway : Activation of Ras and the subsequent Mitogen-Activated Protein Kinase (MAPK/ERK) cascade is a primary driver of neuronal differentiation and promotes neurite outgrowth.[1][26]

-

PI3K/Akt Pathway : The Phosphoinositide 3-Kinase (PI3K)-Akt pathway is critical for mediating neurotrophin-induced cell survival and regulating cell growth.[1][26]

-

PLCγ Pathway : Phospholipase C-gamma (PLCγ) activation leads to the hydrolysis of PIP2 into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[16] This results in the mobilization of intracellular calcium and the activation of Protein Kinase C (PKC), which are key events for modulating synaptic plasticity.[16][26]

References

- 1. Trk receptor - Wikipedia [en.wikipedia.org]

- 2. Trk Receptors: Roles in Neuronal Signal Transduction* | Annual Reviews [annualreviews.org]

- 3. Trk receptors: roles in neuronal signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. sinobiological.com [sinobiological.com]

- 6. erichuanglab.ucsf.edu [erichuanglab.ucsf.edu]

- 7. Tropomyosin receptor kinase (TRK) biology and the role of NTRK gene fusions in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Cellular Assays for High-Throughput Screening for Modulators of Trk Receptor Tyrosine Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. High-affinity TrkA and p75 neurotrophin receptor complexes: A twisted affair - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Binding of neurotrophin-3 to its neuronal receptors and interactions with nerve growth factor and brain-derived neurotrophic factor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antagonism of Nerve Growth Factor-TrkA Signaling and the Relief of Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Biogenesis and Function of the NGF/TrkA Signaling Endosome - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. dovepress.com [dovepress.com]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. Frontiers | Involvement of brain-derived neurotrophic factor signaling in the pathogenesis of stress-related brain diseases [frontiersin.org]

- 19. A role for BDNF/TrkB signaling in behavioral and physiological consequences of social defeat stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. experts.umn.edu [experts.umn.edu]

- 21. Tropomyosin receptor kinase C - Wikipedia [en.wikipedia.org]

- 22. pnas.org [pnas.org]

- 23. Neurotrophin-3 Enhances the Synaptic Organizing Function of TrkC–Protein Tyrosine Phosphatase σ in Rat Hippocampal Neurons | Journal of Neuroscience [jneurosci.org]

- 24. Neurotrophin-3 Regulates Synapse Development by Modulating TrkC-PTPσ Synaptic Adhesion and Intracellular Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Frontiers | NT3/TrkC Pathway Modulates the Expression of UCP-1 and Adipocyte Size in Human and Rodent Adipose Tissue [frontiersin.org]

- 26. Neurotrophin-regulated signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Enigma: A Technical Guide to Trk Receptor Expression in the Tumor Microenvironment

For Immediate Release

[City, State] – November 8, 2025 – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth understanding of the expression and role of Tropomyosin receptor kinase (Trk) receptors within the complex tumor microenvironment. This whitepaper provides a critical resource for advancing cancer research and developing targeted therapies against Trk-driven malignancies.

The guide meticulously details the expression patterns of TrkA, TrkB, and TrkC receptors across a spectrum of solid tumors, their intricate signaling pathways, and their profound influence on tumor progression, angiogenesis, and immune surveillance. By presenting quantitative data in clearly structured tables, offering detailed experimental protocols, and visualizing complex information through diagrams, this document serves as an essential tool for the scientific community.

The Trk Receptor Family: Key Players in Oncogenesis

The Trk family of receptor tyrosine kinases, encoded by the NTRK genes (NTRK1, NTRK2, and NTRK3 for TrkA, TrkB, and TrkC respectively), are pivotal in the development and function of the nervous system.[1] However, aberrant activation of these receptors, often through gene fusions, has been identified as a potent oncogenic driver in a wide array of cancers.[2] These alterations can lead to constitutive kinase activity, fueling tumor growth, metastasis, and resistance to conventional therapies.[2]

Understanding the differential expression and function of each Trk receptor is paramount. While high TrkA expression is often associated with a favorable prognosis in neuroblastoma, elevated TrkB and its ligand, brain-derived neurotrophic factor (BDNF), are linked to poor outcomes.[2] TrkC expression has also been associated with a better prognosis in certain cancers like medulloblastoma.[3]

Quantitative Landscape of NTRK Gene Fusions

The prevalence of NTRK gene fusions varies significantly across different tumor types. While relatively rare in common cancers, they are highly enriched in certain rare malignancies. The following tables summarize the prevalence of NTRK gene fusions in various solid tumors, providing a quantitative overview for researchers.

| Tumor Type | Prevalence of NTRK Gene Fusions (%) | References |

| Salivary Gland Cancer | 2.6 - 5.08 | [4][5] |

| Secretory Breast Carcinoma | >80 | [4] |

| Infantile Fibrosarcoma | >80 | [4] |

| Thyroid Cancer | 1.31 - 16.7 | [6][7] |

| Soft-Tissue Sarcoma | 0.91 - 1.5 | [4][6] |

| Non-Small Cell Lung Cancer | 0.17 - 3.3 | [3][7][8] |

| Colorectal Cancer | 0.26 - 2.2 | [7][8] |

| Glioblastoma | 2.5 | [7] |

| Pediatric Gliomas | 7.1 | [7] |

| Cutaneous Melanoma | 0.31 | [8] |

Table 1: Prevalence of NTRK Gene Fusions in Selected Solid Tumors. This table provides a summary of the reported prevalence of NTRK gene fusions across various cancer types, compiled from multiple studies.

| NTRK Gene | Prevalence of Fusions (%) | References |

| NTRK1 | 45 | [4] |

| NTRK2 | 15 | [4] |

| NTRK3 | 40 | [4] |

Table 2: Relative Frequency of NTRK1, NTRK2, and NTRK3 Fusions. This table shows the relative distribution of fusions involving each of the three NTRK genes.

Deciphering Trk Signaling Pathways

Upon ligand binding or constitutive activation through gene fusions, Trk receptors dimerize and autophosphorylate, initiating a cascade of downstream signaling events. The principal pathways implicated in Trk-mediated oncogenesis include the RAS/MAPK/ERK, PI3K/AKT, and PLCγ pathways.[2] These pathways converge to regulate critical cellular processes such as proliferation, survival, differentiation, and migration.

Figure 1: Trk Receptor Signaling Pathways.

Experimental Protocols for Trk Receptor Investigation

Accurate detection of Trk receptor expression and NTRK gene fusions is critical for both research and clinical applications. This guide provides detailed methodologies for three key experimental techniques: Immunohistochemistry (IHC), Fluorescence In Situ Hybridization (FISH), and Quantitative Real-Time PCR (qRT-PCR).

Immunohistochemistry (IHC) for Pan-Trk Expression

IHC is a valuable screening tool to assess Trk protein expression in formalin-fixed, paraffin-embedded (FFPE) tissues.[9] Pan-Trk antibodies that recognize a conserved epitope in TrkA, TrkB, and TrkC are commonly used.

Protocol:

-

Deparaffinization and Rehydration:

-

Heat FFPE tissue sections at 60-65°C for 30-60 minutes.

-

Immerse slides in xylene (2 changes, 5 minutes each).

-

Rehydrate through a graded series of ethanol (100%, 95%, 70%), 5 minutes each.

-

Rinse in distilled water.

-

-

Antigen Retrieval:

-

Perform heat-induced epitope retrieval (HIER) by immersing slides in a high pH antigen retrieval solution (e.g., Tris-EDTA, pH 9.0).

-

Heat in a pressure cooker or water bath at 95-100°C for 20-40 minutes.

-

Allow slides to cool to room temperature.

-

-

Staining:

-

Rinse slides in Tris-buffered saline with Tween 20 (TBST).

-

Block endogenous peroxidase activity with 3% hydrogen peroxide for 10-15 minutes.

-

Rinse with TBST.

-

Block non-specific binding with a protein block (e.g., normal goat serum) for 30-60 minutes.

-

Incubate with a pan-Trk primary antibody (e.g., clone EPR17341) for 60 minutes at room temperature or overnight at 4°C.[9]

-

Rinse with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 30-60 minutes at room temperature.

-

Rinse with TBST.

-

Develop with a chromogen solution (e.g., DAB) until the desired stain intensity is reached.

-

Rinse with distilled water.

-

-

Counterstaining and Mounting:

-

Counterstain with hematoxylin.

-

Dehydrate through graded ethanol and clear in xylene.

-

Mount with a permanent mounting medium.

-

Fluorescence In Situ Hybridization (FISH) for NTRK Gene Fusions

FISH is a robust method to detect specific gene rearrangements at the chromosomal level.[10] Break-apart probes for NTRK1, NTRK2, and NTRK3 are utilized to identify translocations.

Protocol:

-

Pre-treatment:

-

Deparaffinize and rehydrate FFPE tissue sections as described for IHC.

-

Treat with a pre-treatment solution (e.g., sodium thiocyanate) at 80°C for 10 minutes.

-

Rinse in distilled water.

-

Digest with a protease solution at 37°C for 10-20 minutes.

-

Rinse in distilled water.

-

Fix in 10% buffered formalin for 10 minutes.

-

Rinse in distilled water.

-

Dehydrate through a graded series of ethanol.

-

-

Probe Hybridization:

-

Apply the NTRK break-apart FISH probe to the tissue section.

-

Co-denature the probe and target DNA at 75-80°C for 5-10 minutes.

-

Hybridize overnight at 37°C in a humidified chamber.

-

-

Post-Hybridization Washes:

-

Wash slides in a post-hybridization wash buffer (e.g., 2x SSC with 0.3% NP-40) at 72°C for 2 minutes.

-

Wash in the same buffer at room temperature for 2 minutes.

-

Rinse in distilled water.

-

Dehydrate through a graded series of ethanol.

-

-

Counterstaining and Analysis:

-

Apply a counterstain with DAPI.

-

Analyze under a fluorescence microscope. A break-apart signal (separation of red and green signals) indicates a gene rearrangement.

-

Quantitative Real-Time PCR (qRT-PCR) for Trk mRNA Expression

qRT-PCR allows for the sensitive and specific quantification of TrkA, TrkB, and TrkC mRNA levels.

Protocol:

-

RNA Extraction:

-

Extract total RNA from fresh, frozen, or FFPE tissues using a suitable RNA isolation kit.

-

Assess RNA quality and quantity using a spectrophotometer or fluorometer.

-

-

Reverse Transcription:

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit with random primers or oligo(dT) primers.

-

-

Real-Time PCR:

-

Prepare a reaction mixture containing cDNA, forward and reverse primers specific for NTRK1, NTRK2, or NTRK3, and a fluorescent dye-based master mix (e.g., SYBR Green or TaqMan).

-

Perform real-time PCR using a thermal cycler with the following typical cycling conditions:

-

Initial denaturation: 95°C for 10 minutes.

-

40 cycles of:

-

Denaturation: 95°C for 15 seconds.

-

Annealing/Extension: 60°C for 60 seconds.

-

-

-

Include a melt curve analysis for SYBR Green-based assays to ensure product specificity.

-

Normalize the expression of the target genes to a stable housekeeping gene (e.g., GAPDH, ACTB).

-

Calculate relative gene expression using the ΔΔCt method.[11][12]

-

Visualizing the Experimental Workflow and Logical Relationships

To further aid in the practical application of these techniques and the interpretation of their results, the following diagrams illustrate a typical experimental workflow and the logical relationships of Trk receptors in the context of cancer.

Figure 2: Experimental Workflow for Trk Receptor Analysis.

Figure 3: Prognostic Significance of Trk Receptors.

Conclusion and Future Directions

The investigation of Trk receptor expression in the tumor microenvironment is a rapidly evolving field with significant translational implications. The development of potent and selective Trk inhibitors has ushered in a new era of precision medicine for patients with NTRK fusion-positive cancers. This technical guide provides a foundational resource for researchers to explore the multifaceted roles of Trk receptors in oncology. Future research should focus on elucidating the mechanisms of resistance to Trk inhibitors, identifying novel therapeutic combinations, and exploring the role of Trk receptors in the tumor immune landscape. A deeper understanding of Trk biology will undoubtedly pave the way for more effective and personalized cancer treatments.

References

- 1. Tropomyosin receptor kinase (TRK) biology and the role of NTRK gene fusions in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibiting TRK Proteins in Clinical Cancer Therapy | MDPI [mdpi.com]

- 3. A review of NTRK fusions in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jmcp.org [jmcp.org]

- 5. NTRK gene fusions in solid tumors: agnostic relevance, prevalence and diagnostic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Prevalence of neurotrophic tropomyosin receptor kinase (NTRK) fusion gene positivity in patients with solid tumors in Japan - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A systematic review and meta-analysis of neurotrophic tyrosine receptor kinase gene fusion frequencies in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Validation and interpretation of Pan-TRK immunohistochemistry: a practical approach and challenges with interpretation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. All tests | Sonic Genetics [sonicgenetics.com.au]

- 11. Selective activation and down‐regulation of Trk receptors by neurotrophins in human neurons co‐expressing TrkB and TrkC - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Quantitative Analysis of BDNF/TrkB Protein and mRNA in Cortical and Striatal Neurons Using α-Tubulin as a Normalization Factor - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Preliminary Screening of Novel Tropomyosin Receptor Kinase (Trk) Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tropomyosin receptor kinases (Trks), a family of receptor tyrosine kinases (RTKs) comprising TrkA, TrkB, and TrkC, are pivotal in the development and function of the nervous system.[1][2] However, aberrant Trk signaling, often driven by gene fusions (NTRK1, NTRK2, and NTRK3), has been identified as a key oncogenic driver in a wide array of adult and pediatric cancers.[1][2][3] This has spurred the development of Trk inhibitors, with first-generation drugs like larotrectinib and entrectinib demonstrating significant clinical efficacy.[3] This guide provides an in-depth overview of the core methodologies and data interpretation for the preliminary screening of novel Trk inhibitor compounds, aimed at identifying potent and selective candidates for further drug development.

The Trk Signaling Pathway: A Key Therapeutic Target

The Trk signaling cascade is initiated by the binding of neurotrophins to their respective Trk receptors, leading to receptor dimerization and autophosphorylation of specific tyrosine residues within the kinase domain. This activation triggers downstream signaling pathways, primarily the Ras/MAPK and PI3K/AKT pathways, which are crucial for cell proliferation, survival, and differentiation.[4] In cancers with NTRK gene fusions, the resulting chimeric proteins lead to ligand-independent, constitutive activation of these downstream pathways, promoting uncontrolled tumor growth.[1]

Figure 1: Simplified Trk Signaling Pathway.

Preliminary Screening Workflow for Novel Trk Inhibitors

The preliminary screening of novel Trk inhibitors typically follows a hierarchical approach, starting with biochemical assays to determine direct enzyme inhibition, followed by cell-based assays to assess activity in a more physiological context.

Figure 2: General Workflow for Trk Inhibitor Screening.

Data Presentation: In Vitro Activity of Novel Trk Inhibitors

The inhibitory activity of novel compounds is quantified by their half-maximal inhibitory concentration (IC50). It is crucial to differentiate between biochemical IC50 (direct enzyme inhibition) and cellular IC50 (activity in whole cells), as discrepancies can arise due to factors like cell permeability and off-target effects.[5]

Table 1: Biochemical IC50 Values of Selected Novel Trk Inhibitors

| Compound | TrkA IC50 (µM) | TrkB IC50 (µM) | TrkC IC50 (µM) | Assay Type | Reference |

| Compound 1 | 0.27 | 1.1 | - | Biochemical | [6] |

| Compound 1-1a | 0.10 | - | - | Biochemical | [6] |

| Compound 1-1b | 0.36 | - | - | Biochemical | [6] |

| Milciclib (2-1) | 0.053 | - | - | Biochemical | [6] |

| Compound 6 | 0.007 | - | - | Biochemical | [6] |

| Compound 6-1a | 0.003 | - | - | Biochemical | [6] |

| Compound 6-1b | 0.004 | - | - | Biochemical | [6] |

| Compound 32h | 0.072 | >1 | >1 | Kinase Assay | [7] |

Table 2: Cellular IC50 Values of Selected Novel Trk Inhibitors

| Compound | Cell Line | Cellular IC50 (µM) | Assay Type | Reference |

| Compound 7 | - | 0.85 (TrkA) | Cell-based | [6] |

| Compound 7-1a | - | 0.74 (TrkA) | Cell-based | [6] |

| Compound 7-1b | - | 0.076 (TrkA) | Cell-based | [6] |

| Compound 25 | K562 | 0.00069 | Antiproliferative | [6] |

| Compound 25 | SK-N-SH | 0.0012 | Antiproliferative | [6] |

| Compound 25 | KM-12 | 0.0014 | Antiproliferative | [6] |

| Compound 26h | KM12-Luc | 5.52 | Antiproliferative | [7] |

| Compound 32h | HCT116 (NTRK1-OE) | 5.2 | Cell Viability | [7] |

Experimental Protocols

Detailed and standardized experimental protocols are essential for the reproducibility and reliability of screening data.

Biochemical Kinase Assay (e.g., ADP-Glo™)

This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.

Protocol:

-

Reagent Preparation:

-

Prepare TrkA, TrkB, or TrkC kinase in a suitable kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT).[8]

-

Prepare the substrate (e.g., a generic tyrosine kinase substrate) and ATP in the kinase buffer.

-

Serially dilute the test inhibitor compounds in the kinase buffer with a final DMSO concentration not exceeding 1%.[9]

-

-

Kinase Reaction:

-

In a 96-well or 384-well plate, add the inhibitor solution.

-

Add the kinase to each well.

-

Initiate the reaction by adding the substrate/ATP mixture.

-

Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

-

-

Signal Detection:

-

Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.[8]

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[8]

-

Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP produced and thus the kinase activity.

-

-

Data Analysis:

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control.

-

Determine the IC50 value by fitting the dose-response curve using a suitable software.

-

Cell Viability Assay (e.g., MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

-

Cell Seeding:

-

Culture a cancer cell line known to harbor an NTRK fusion (e.g., KM12 colorectal cancer cells).

-

Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[10]

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds in the cell culture medium.

-

Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO).

-

Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.[10]

-

-

MTT Addition and Incubation:

-

Formazan Solubilization and Absorbance Measurement:

-

Data Analysis:

-

Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

-

Determine the cellular IC50 value from the dose-response curve.

-

Western Blotting for Trk Phosphorylation

Western blotting is used to detect the phosphorylation status of Trk and downstream signaling proteins, providing a direct measure of the inhibitor's target engagement in cells.

Protocol:

-

Cell Lysis:

-

Seed and treat cells with the test compounds as described in the cell viability assay.

-

After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Protein Transfer:

-

Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.[13]

-

Incubate the membrane with a primary antibody specific for phosphorylated Trk (pTrk) or other downstream targets (e.g., pAKT, pERK) overnight at 4°C.[13]

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[13]

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities and normalize the pTrk signal to the total Trk signal to determine the extent of inhibition.

-

Conclusion

The preliminary screening of novel Trk inhibitors is a critical first step in the drug discovery pipeline. A systematic approach combining biochemical and cell-based assays is essential for identifying compounds with potent and selective inhibitory activity. The methodologies and data presentation formats outlined in this guide provide a robust framework for researchers to effectively evaluate and advance promising Trk inhibitor candidates towards clinical development. Further characterization, including comprehensive kinase selectivity profiling and in vivo efficacy studies, is necessary to fully elucidate the therapeutic potential of these novel compounds.

References

- 1. TRK Inhibitors: Tissue-Agnostic Anti-Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ajmc.com [ajmc.com]

- 3. ilcn.org [ilcn.org]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. reactionbiology.com [reactionbiology.com]

- 6. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Rational design and crystallographic analysis of novel isoform-selective TRKA inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. promega.com [promega.com]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. broadpharm.com [broadpharm.com]

- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

Application of Trk Inhibitors in Cancer Cell Line Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Tropomyosin receptor kinases (Trks), a family of receptor tyrosine kinases including TrkA, TrkB, and TrkC, are encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively.[1] Under normal physiological conditions, they play a crucial role in the development and function of the nervous system.[2][3] However, chromosomal rearrangements resulting in NTRK gene fusions can lead to the expression of constitutively active Trk fusion proteins that act as oncogenic drivers in a wide range of adult and pediatric cancers.[4][1] These fusion proteins activate downstream signaling pathways, such as the RAS/MAPK, PI3K/AKT, and PLCγ pathways, promoting tumor cell proliferation, survival, and metastasis.[3][5] Consequently, Trk inhibitors have emerged as a promising class of targeted cancer therapeutics. This document provides detailed application notes and protocols for studying the effects of Trk inhibitors in cancer cell line models.

Data Presentation: In Vitro Efficacy of Trk Inhibitors

The following tables summarize the 50% inhibitory concentrations (IC50) of various Trk inhibitors against different cancer cell lines harboring Trk fusions. This data is crucial for selecting appropriate cell models and inhibitor concentrations for in vitro studies.

Table 1: IC50 Values of First-Generation Trk Inhibitors [6]

| Inhibitor | Cell Line | Cancer Type | Trk Fusion | IC50 (nM) |

| Larotrectinib | KM12 | Colorectal Cancer | TPM3-NTRK1 | ≤5[7] |

| CUTO-3 | Lung Cancer | MPRIP-NTRK1 | ≤5[7] | |

| MO-91 | Acute Myeloid Leukemia | ETV6-NTRK3 | ≤5[7] | |

| Entrectinib | KM12 | Colorectal Cancer | TPM3-NTRK1 | 2[8] |

| MO-91 | Acute Myeloid Leukemia | ETV6-NTRK3 | 21.6[9] |

Table 2: IC50 Values of Second-Generation and Other Trk Inhibitors

| Inhibitor | Cell Line | Cancer Type | Trk Fusion | IC50 (nM) |

| LOXO-195 | KM12 | Colorectal Cancer | TPM3-NTRK1 | ≤5[7] |

| CUTO-3 | Lung Cancer | MPRIP-NTRK1 | ≤5[7] | |

| MO-91 | Acute Myeloid Leukemia | ETV6-NTRK3 | ≤5[7] | |

| KRC-108 | KM12C | Colon Cancer | TPM3-NTRK1 | 43.3[10] |

| CEP-701 | Prostate Cancer Cells | Prostate Cancer | - | 4[11] |

Signaling Pathway

Trk fusion proteins lead to ligand-independent activation of downstream signaling pathways critical for cancer cell survival and proliferation. The diagram below illustrates the major signaling cascades affected by Trk activation.

Caption: Trk signaling pathway and the mechanism of Trk inhibitors.

Experimental Workflow

A typical workflow for evaluating the efficacy of a Trk inhibitor in a cancer cell line is depicted below. This workflow ensures a comprehensive assessment from initial viability screening to mechanistic studies.

Caption: A standard experimental workflow for Trk inhibitor studies.

Experimental Protocols

Cell Culture and Trk Inhibitor Preparation

Materials:

-

Trk fusion-positive cancer cell line (e.g., KM12, CUTO-3, MO-91)

-

Appropriate cell culture medium (e.g., MEM for KM12 cells)[10]

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trk inhibitor of interest

-

Dimethyl sulfoxide (DMSO)

Protocol:

-

Culture the selected cancer cell line in the recommended medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.[10]

-

Prepare a stock solution of the Trk inhibitor in DMSO (e.g., 10 mM). Store aliquots at -20°C or -80°C.

-

On the day of the experiment, dilute the Trk inhibitor stock solution in the cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced toxicity.

Cell Viability Assay (MTS Assay)

This protocol is adapted for a 96-well plate format to determine the effect of Trk inhibitors on cell proliferation and viability.

Materials:

-

96-well cell culture plates

-

Trk fusion-positive cells

-

Trk inhibitor working solutions

-

MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

-

Phenazine ethosulfate (PES) solution

-

Plate reader

Protocol:

-

Seed 2,000-5,000 cells per well in a 96-well plate in a final volume of 100 µL and incubate overnight.

-

The next day, treat the cells with a serial dilution of the Trk inhibitor (e.g., 0.001 nM to 10 µM) for 48-72 hours.[12] Include a vehicle control (medium with DMSO).

-

After the incubation period, add 20 µL of a combined MTS/PES solution to each well.[12]

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis for Trk Signaling Pathway Inhibition

This protocol allows for the detection of changes in the phosphorylation status of Trk and its downstream effectors.

Materials:

-

6-well cell culture plates

-

Trk fusion-positive cells

-

Trk inhibitor

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Trk, anti-pan-Trk, anti-phospho-AKT, anti-AKT, anti-phospho-ERK, anti-ERK)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Protocol:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with the Trk inhibitor at various concentrations (e.g., 10, 100, 1000 nM) for a specified time (e.g., 2-24 hours).[9]

-

Wash the cells twice with ice-cold PBS and then lyse the cells in RIPA buffer.[13]

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.[14]

-

Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C to pellet cellular debris.[13]

-

Determine the protein concentration of the supernatant using a BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in SDS-PAGE sample buffer for 5-10 minutes.[14]

-

Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.[13]

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[14]

-

Wash the membrane three times with TBST for 5 minutes each.[13]

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]

-

Wash the membrane again as in step 11.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

To confirm equal protein loading, strip the membrane and re-probe with an antibody against a housekeeping protein (e.g., β-actin or GAPDH).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay quantifies the induction of apoptosis following Trk inhibitor treatment.

Materials:

-

6-well cell culture plates

-

Trk fusion-positive cells

-

Trk inhibitor

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and treat with the Trk inhibitor at relevant concentrations (e.g., IC50 and 2x IC50) for 24-48 hours.

-

Harvest the cells, including both adherent and floating populations, by trypsinization and centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer provided in the kit.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

-

Analyze the stained cells by flow cytometry within 1 hour.

-

Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis.

References

- 1. Pan-TRK immunohistochemistry as a tool in the screening for NTRK gene fusions in cancer patients | Durzyńska | Oncology in Clinical Practice [journals.viamedica.pl]

- 2. erichuanglab.ucsf.edu [erichuanglab.ucsf.edu]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Antitumor activity of larotrectinib in tumors harboring NTRK gene fusions: a short review on the current evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 5. “On Trk” - the TrkB signal transduction pathway is an increasingly important target in cancer biology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. TRK inhibitors in TRK fusion-positive cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Next-Generation TRK Kinase Inhibitor Overcomes Acquired Resistance to Prior TRK Kinase Inhibition in Patients with TRK Fusion-Positive Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Entrectinib: an orally available, selective tyrosine kinase inhibitor for the treatment of NTRK, ROS1, and ALK fusion-positive solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel TRK inhibitor reduces NTRK fusion-positive cancer growth | BioWorld [bioworld.com]

- 10. Characterization of KRC-108 as a TrkA Kinase Inhibitor with Anti-Tumor Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pan-trk inhibition decreases metastasis and enhances host survival in experimental models as a result of its selective induction of apoptosis of prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. TRK inhibitors block NFKB and induce NRF2 in TRK fusion-positive colon cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. origene.com [origene.com]

- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

Application Notes and Protocols for In Vivo Models in Trk Inhibitor Efficacy Testing

For Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery of oncogenic fusions involving the neurotrophic tyrosine receptor kinase (NTRK) genes (NTRK1, NTRK2, and NTRK3) has ushered in a new era of precision oncology. The subsequent development of highly specific Tropomyosin receptor kinase (Trk) inhibitors, such as larotrectinib and entrectinib, has demonstrated remarkable clinical efficacy across a wide range of tumor types harboring these fusions.[1][2][3][4] Preclinical in vivo models are indispensable for evaluating the efficacy, pharmacokinetics, and pharmacodynamics of novel Trk inhibitors, providing the necessary data to support their clinical translation.

This document provides detailed application notes and protocols for the use of various in vivo models in testing the efficacy of Trk inhibitors. It is intended to guide researchers, scientists, and drug development professionals in the selection, implementation, and interpretation of these preclinical studies.

Trk Signaling Pathway

Tropomyosin receptor kinases (TrkA, TrkB, and TrkC) are receptor tyrosine kinases that, upon binding to their neurotrophin ligands, dimerize and autophosphorylate, leading to the activation of downstream signaling pathways.[5][6][7][8][9] The primary signaling cascades involved are the Ras/MAPK pathway, the PI3K/AKT pathway, and the PLCγ pathway.[5][6][7][8][9] In cancers driven by NTRK gene fusions, the resulting chimeric proteins are constitutively active, leading to uncontrolled cell proliferation, survival, and differentiation.[3] Trk inhibitors act by competing with ATP for the kinase binding domain, thereby blocking downstream signaling.[2]

In Vivo Models for Trk Inhibitor Efficacy Testing

A variety of in vivo models are utilized to assess the efficacy of Trk inhibitors, each with its own set of advantages and limitations. The choice of model depends on the specific research question, the desired level of clinical relevance, and available resources.

| Model Type | Description | Advantages | Disadvantages |

| Cell Line-Derived Xenografts (CDX) | Human cancer cell lines with known NTRK fusions are implanted subcutaneously or orthotopically into immunodeficient mice. | - High reproducibility- Relatively low cost- Rapid tumor growth- Ease of tumor measurement (subcutaneous) | - Lack of tumor heterogeneity- Absence of a complete tumor microenvironment- May not fully recapitulate human tumor biology |

| Patient-Derived Xenografts (PDX) | Tumor fragments from a patient are directly implanted into immunodeficient mice.[10][11][12] | - Preserves the original tumor architecture and heterogeneity- More predictive of clinical outcomes | - Higher cost and longer timelines- Engraftment success is not guaranteed- Potential for loss of human stroma over passages |

| Genetically Engineered Mouse Models (GEMMs) | Mice are engineered to express NTRK fusion genes in specific tissues, leading to spontaneous tumor development.[13] | - Intact immune system- Tumors arise in their native microenvironment- Allows for the study of tumor initiation and progression | - Technically challenging and time-consuming to create- May not fully represent the genetic complexity of human tumors |

| Orthotopic Models | Tumor cells or tissues are implanted into the corresponding organ of origin in the mouse (e.g., lung cancer cells into the lung).[14][15][16] | - More clinically relevant tumor microenvironment compared to subcutaneous models[14][15]- Allows for the study of metastasis[14] | - Technically more demanding than subcutaneous implantation- Tumor monitoring often requires imaging techniques[16] |

| Zebrafish and Drosophila Models | Emerging models for high-throughput screening of drug candidates.[17][18] | - Rapid development and high-throughput screening capabilities- Optical transparency of zebrafish allows for real-time imaging of tumor growth and metastasis[17][18][19] | - Significant physiological differences from mammals- Primarily used for initial screening rather than late-stage efficacy testing |

Quantitative Data on Trk Inhibitor Efficacy in In Vivo Models

The following tables summarize the in vivo efficacy of two prominent Trk inhibitors, entrectinib and larotrectinib, in various preclinical models.

Entrectinib In Vivo Efficacy

| Model | Cancer Type | NTRK Fusion | Dosing | Key Findings | Reference |

| IMS-M2 Xenograft | Acute Myeloid Leukemia | ETV6-NTRK3 | 10 or 30 mg/kg, daily, oral | Complete tumor regression. | [20] |

| MO-91 Xenograft | Acute Myeloid Leukemia | ETV6-NTRK3 | 10 or 30 mg/kg, daily, oral | Complete tumor regression. | [20] |

| M091 Xenograft | Not Specified | ETV6-NTKR3 | 50 and 200 mg/kg | Tumor growth inhibition (TGI) of 101.2% and 110%, respectively. | [21] |

| KM12 Xenograft | Colorectal Carcinoma | TPM3-NTRK1 | 50 and 200 mg/kg | TGI of 42.2% and 66.9%, respectively. | [21] |

| SH-SY5Y Xenograft (TrkB expressing) | Neuroblastoma | Not applicable (overexpression) | Not specified | Significant tumor growth inhibition. | [22][23] |

| Karpas-299 Xenograft | Anaplastic Large Cell Lymphoma | NPM-ALK | 30 and 60 mg/kg, twice daily, oral | Regression of all tumors to nonpalpable dimensions. | [24] |

| NPM-ALK Transgenic Model | Lymphoma | NPM-ALK | 60 mg/kg, twice daily | Complete tumor regression by day 2. | [24] |

Larotrectinib In Vivo Efficacy

| Model | Cancer Type | NTRK Fusion | Dosing | Key Findings | Reference |

| Nude Mice Xenografts | Various TRK-expressing tumors | Not specified | Not specified | Dose-dependent tumor inhibition. | [1] |

| Genetically Engineered Mouse Models | High-Grade Glioma | ETV6-NTRK3, TPM3-NTRK1, CARS-NTRK2 | 100 mg/kg, twice daily | Significantly extended survival. | [13] |

| Orthotopic Mouse Model | Osteosarcoma | Not specified | Not specified | Markedly antagonized NGF-promoted tumor progression. | |

| Clinical Trials (Integrated Analysis) | Various Solid Tumors | NTRK1/2/3 | 100 mg twice daily | 79% overall response rate, with 16% complete responses. | [25][26] |

| Clinical Trials (Lung Cancer) | Lung Cancer | NTRK1/3 | 100 mg twice daily | 73% objective response rate. | [27] |

Experimental Protocols

General Experimental Workflow for In Vivo Trk Inhibitor Efficacy Studies

Protocol 1: Subcutaneous Cell Line-Derived Xenograft (CDX) Model

Objective: To evaluate the efficacy of a Trk inhibitor in a subcutaneous CDX model.

Materials:

-

Human cancer cell line with a confirmed NTRK gene fusion

-

Immunodeficient mice (e.g., CB.17 SCID or athymic nu/nu), 6-8 weeks old[20]

-

Matrigel or similar basement membrane matrix

-

Sterile PBS

-

Calipers for tumor measurement

-

Trk inhibitor and vehicle control solutions

Procedure:

-

Cell Preparation: Culture the selected cancer cell line under standard conditions. On the day of injection, harvest the cells by trypsinization, wash with sterile PBS, and resuspend in a 1:1 mixture of sterile PBS and Matrigel at the desired concentration (e.g., 5 x 10^6 to 10^7 cells per 100-200 µL).

-

Tumor Implantation: Anesthetize the mice. Subcutaneously inject the cell suspension into the right flank of each mouse.

-

Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure their dimensions (length and width) twice weekly using calipers. Calculate tumor volume using the formula: (length × width²)/2.[20]

-

Randomization and Treatment: When tumors reach a predetermined average volume (e.g., 100-150 mm³), randomize the mice into treatment and control groups (typically 5-10 mice per group).[20][28]

-

Drug Administration: Administer the Trk inhibitor or vehicle control daily via the appropriate route (e.g., oral gavage).[20] The formulation for oral gavage may consist of the inhibitor reconstituted in 0.5% methylcellulose with 1% Tween 80.[20][22]

-

Efficacy and Toxicity Monitoring: Continue to measure tumor volumes and body weights bi-weekly to assess efficacy and monitor for toxicity.[20]

-

Endpoint: Euthanize the mice when tumors in the control group reach the maximum allowed size (e.g., 2000 mm³) or if signs of excessive toxicity are observed.[20]

-

Tissue Collection and Analysis: At the endpoint, tumors can be harvested for pharmacodynamic studies, such as Western blot analysis of Trk phosphorylation and downstream signaling pathways.[20]

Protocol 2: Orthotopic Xenograft Model

Objective: To evaluate the efficacy of a Trk inhibitor in a more clinically relevant orthotopic model.

Materials:

-

Human cancer cell line with a confirmed NTRK gene fusion and luciferase expression (for imaging)

-

Immunodeficient mice

-

Surgical instruments

-

In vivo imaging system (e.g., IVIS)

-

Trk inhibitor and vehicle control solutions

Procedure:

-

Cell Preparation: Prepare the cancer cells as described in Protocol 1.

-

Surgical Implantation: Anesthetize the mouse. Perform a surgical procedure to expose the target organ (e.g., lung, pancreas). Inject a small volume of the cell suspension directly into the organ. Suture the incision.

-

Tumor Growth Monitoring: Monitor tumor growth using an in vivo imaging system to detect the bioluminescent signal from the luciferase-expressing cancer cells.[28]

-

Randomization and Treatment: Once a quantifiable tumor burden is established, randomize the mice into treatment and control groups.

-

Drug Administration: Administer the Trk inhibitor or vehicle control as described in Protocol 1.

-

Efficacy Monitoring: Monitor tumor burden bi-weekly using the imaging system.

-

Endpoint and Analysis: The primary endpoint is often survival. Monitor mice for signs of morbidity and euthanize when humane endpoints are reached. Survival curves can be generated and compared between treatment groups. Tissues can be collected for histological and molecular analysis.

Protocol 3: Patient-Derived Xenograft (PDX) Model

Objective: To evaluate the efficacy of a Trk inhibitor in a patient-derived xenograft model that better recapitulates the heterogeneity of the original tumor.

Materials:

-

Fresh tumor tissue from a patient with a confirmed NTRK fusion cancer

-

Immunodeficient mice (e.g., NOD/SCID or NSG)

-

Surgical instruments

-

Trk inhibitor and vehicle control solutions

Procedure:

-

Tumor Tissue Implantation: Anesthetize the mouse. Implant a small fragment (e.g., 3x3x3 mm) of the patient's tumor tissue subcutaneously or orthotopically into the mouse.

-

Engraftment and Expansion: Monitor the mice for tumor growth. Once the initial tumor (P0) reaches a sufficient size, it can be harvested and passaged into subsequent cohorts of mice (P1, P2, etc.) for expansion.

-

Efficacy Study: Once a sufficient number of mice with established tumors are available, randomize them into treatment and control groups.

-

Treatment and Monitoring: Administer the Trk inhibitor or vehicle and monitor tumor growth and animal health as described in the CDX protocols.

-

Endpoint and Analysis: The endpoints and subsequent analyses are similar to those for CDX models, with a focus on comparing treatment response in the PDX model to the clinical response of the patient, if available.

Conclusion

The use of appropriate in vivo models is critical for the preclinical evaluation of Trk inhibitors. Cell line-derived xenografts offer a reproducible and efficient system for initial efficacy testing, while patient-derived xenografts and genetically engineered mouse models provide a higher degree of clinical relevance by incorporating tumor heterogeneity and a more complete tumor microenvironment. The detailed protocols provided herein serve as a guide for researchers to design and execute robust in vivo studies to assess the therapeutic potential of novel Trk inhibitors. Careful model selection and adherence to rigorous experimental procedures will yield valuable data to inform the clinical development of these targeted therapies for patients with NTRK fusion-positive cancers.

References

- 1. Antitumor activity of larotrectinib in tumors harboring NTRK gene fusions: a short review on the current evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NTRK gene fusions as novel targets of cancer therapy across multiple tumour types - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A review of NTRK fusions in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. erichuanglab.ucsf.edu [erichuanglab.ucsf.edu]

- 7. “On Trk” - the TrkB signal transduction pathway is an increasingly important target in cancer biology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Patient-derived xenograft models: Current status, challenges, and innovations in cancer research - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Patient-derived xenograft models in cancer therapy: technologies and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. td2inc.com [td2inc.com]

- 13. ERK signaling promotes resistance to TRK kinase inhibition in NTRK fusion-driven glioma mouse models - PMC [pmc.ncbi.nlm.nih.gov]

- 14. xenograft.org [xenograft.org]

- 15. whitepapers.certisoncology.com [whitepapers.certisoncology.com]

- 16. reactionbiology.com [reactionbiology.com]

- 17. The zebrafish as a model for cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. m.youtube.com [m.youtube.com]

- 20. aacrjournals.org [aacrjournals.org]

- 21. Novel TRK inhibitor reduces NTRK fusion-positive cancer growth | BioWorld [bioworld.com]

- 22. Entrectinib is a Potent Inhibitor of Trk-Driven Neuroblastomas in a Xenograft Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Entrectinib is a potent inhibitor of Trk-driven neuroblastomas in a xenograft mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. aacrjournals.org [aacrjournals.org]

- 25. onclive.com [onclive.com]

- 26. Larotrectinib Compared With Real-World Non–Tropomyosin Receptor Kinase Inhibitor Therapies in Patients With Tropomyosin Receptor Kinase Fusion Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 27. targetedonc.com [targetedonc.com]

- 28. In vivo Efficacy Testing - Creative Animodel [creative-animodel.com]

Detecting Trk Receptor Phosphorylation: A Western Blot Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Tropomyosin receptor kinase (Trk) family, comprising TrkA, TrkB, and TrkC, are receptor tyrosine kinases crucial for the development, function, and survival of neurons.[1][2][3] Their activation is initiated by the binding of neurotrophins, such as Nerve Growth Factor (NGF), Brain-Derived Neurotrophic Factor (BDNF), and Neurotrophin-3 (NT-3).[1][2][4] Upon neurotrophin binding, Trk receptors dimerize and undergo autophosphorylation on specific tyrosine residues within their cytoplasmic domain.[1][3][4] This phosphorylation event is the critical first step in initiating downstream signaling cascades, including the Ras/MAPK, PI3K/Akt, and PLCγ pathways, which regulate essential cellular processes like cell survival, differentiation, and synaptic plasticity.[1][2][3][5] Consequently, the detection and quantification of phosphorylated Trk (p-Trk) is a key method for investigating neurotrophin signaling in neuroscience research and for screening potential therapeutic agents targeting this pathway. Western blotting is a widely used and effective technique for this purpose.[6]

This application note provides a detailed protocol for the detection of phosphorylated Trk receptors using Western blotting. It includes procedures for sample preparation, electrophoresis, protein transfer, and immunodetection, along with guidelines for data analysis and quantification.

Trk Signaling Pathway

Neurotrophin binding to a Trk receptor induces receptor dimerization and trans-autophosphorylation of specific tyrosine residues in the cytoplasmic domain.[3][4] These phosphorylated tyrosines serve as docking sites for various adaptor proteins and enzymes, thereby initiating multiple downstream signaling cascades.[1][4] The three major pathways activated by Trk receptors are:

-

Ras/MAPK Pathway: Primarily involved in neuronal differentiation and neurite outgrowth.[3]

-

PI3K/Akt Pathway: Crucial for promoting cell survival and regulating vesicular trafficking.[3][7]

-

PLCγ Pathway: Leads to the generation of second messengers that regulate intracellular calcium levels and activate Protein Kinase C (PKC).[1][3]

Caption: Overview of the Trk receptor signaling pathway.

Experimental Workflow

The general workflow for detecting phosphorylated Trk by Western blot involves several key steps, from sample preparation to data analysis.

References

- 1. erichuanglab.ucsf.edu [erichuanglab.ucsf.edu]

- 2. Neurotrophin-regulated signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Trk receptor - Wikipedia [en.wikipedia.org]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. cusabio.com [cusabio.com]

- 6. Methods for Detecting Protein Phosphorylation: R&D Systems [rndsystems.com]

- 7. Neurotrophin signalling: novel insights into mechanisms and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Immunohistochemical Staining for Trk Receptors in Tissue Samples

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the immunohistochemical (IHC) detection of Tropomyosin receptor kinase (Trk) receptors A, B, and C in formalin-fixed, paraffin-embedded (FFPE) tissue samples. Trk receptors, encoded by the NTRK genes, are critical in neuronal development and have emerged as important biomarkers and therapeutic targets in oncology, particularly in tumors harboring NTRK gene fusions.[1][2][3] Pan-Trk IHC is frequently employed as a screening method to identify tumors with potential NTRK fusions, which can make them sensitive to targeted Trk inhibitor therapies.[1][2][4]

Biological Context and Signaling Pathways

The Trk receptor family comprises three transmembrane tyrosine kinases: TrkA, TrkB, and TrkC, encoded by the NTRK1, NTRK2, and NTRK3 proto-oncogenes, respectively.[1][2] In normal physiological conditions, these receptors are activated by the binding of their specific neurotrophin ligands (e.g., Nerve Growth Factor for TrkA, Brain-Derived Neurotrophic Factor for TrkB).[5] This binding induces receptor dimerization, autophosphorylation, and the activation of downstream signaling cascades that regulate cell survival, proliferation, and differentiation.[1][6]

Oncogenic activation of Trk receptors can occur through chromosomal rearrangements that create in-frame gene fusions. These fusions lead to constitutive, ligand-independent activation of the Trk kinase domain, driving tumorigenesis through key signaling pathways such as RAS/MAPK/ERK, PI3K/AKT, and PLCγ.[1][6]

References